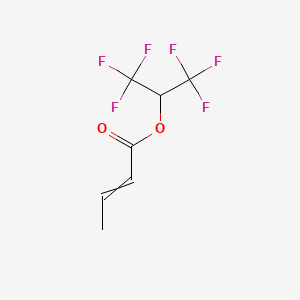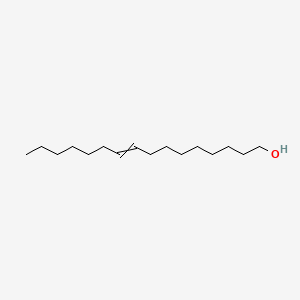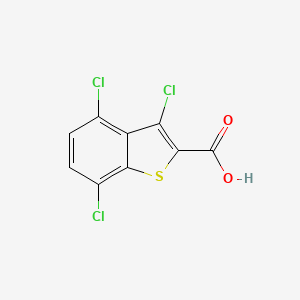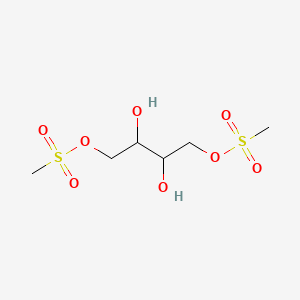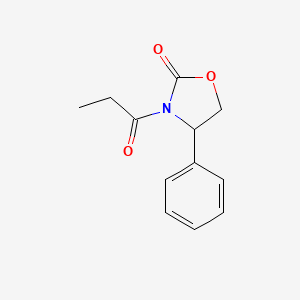
(4R)4phenyl3propanoyloxazolidin2one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Phenyl-3-propionyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant attention in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Its unique structure, featuring a phenyl group and a propionyl group attached to an oxazolidinone ring, makes it a versatile tool in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenyl-3-propionyloxazolidin-2-one typically involves the reaction of ®-phenylglycinol with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of ®-4-Phenyl-3-propionyloxazolidin-2-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to the large-scale production of this compound with consistent quality.
化学反応の分析
Types of Reactions: ®-4-Phenyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.
Substitution: The phenyl and propionyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclic amines.
科学的研究の応用
®-4-Phenyl-3-propionyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry for developing new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials, contributing to various industrial processes.
作用機序
The mechanism of action of ®-4-Phenyl-3-propionyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
- (S)-4-Phenyl-3-propionyloxazolidin-2-one
- ®-4-Benzyl-3-propionyloxazolidin-2-one
- ®-4-Phenyl-3-acetyloxazolidin-2-one
Comparison: ®-4-Phenyl-3-propionyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of both phenyl and propionyl groups. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in asymmetric synthesis. Its unique structure allows for the formation of highly enantioselective products, making it a valuable tool in the synthesis of complex molecules.
特性
IUPAC Name |
4-phenyl-3-propanoyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZVFKRBBHHHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
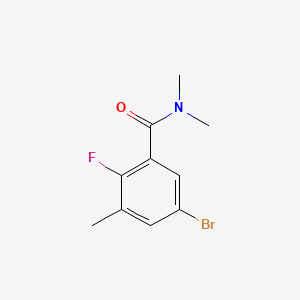
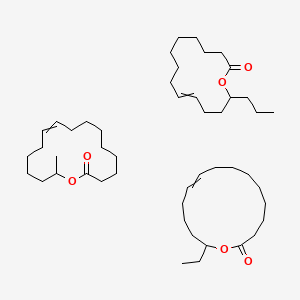
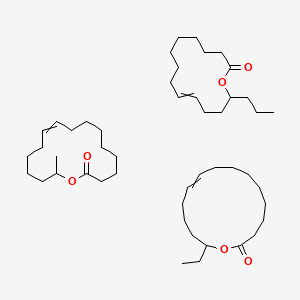
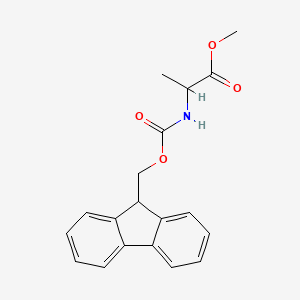
![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)
